What is the chemical structure of Chlorhexidine Digluconate Impurity K?
What is the chemical structure of Chlorhexidine Digluconate Impurity K?
The Chemical Structure and Analytical Profiling of Chlorhexidine Digluconate Impurity K: A Comprehensive Technical Guide
Executive Summary
Chlorhexidine (CHD) is a broad-spectrum bisbiguanide antiseptic widely used in clinical and dental settings. However, its molecular stability is highly dependent on formulation pH and environmental conditions. Impurity K , officially recognized in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), is a primary hydrolytic degradation product of chlorhexidine [1]. Because Impurity K serves as a mechanistic bridge to highly toxic downstream degradants, understanding its structural elucidation, formation kinetics, and analytical quantification is a critical quality attribute (CQA) for drug development professionals.
Chemical Identity & Structural Elucidation
Structurally, Impurity K is designated as oxochlorhexidine . The transformation from the parent API involves the replacement of a terminal imine group (=NH) within one of the biguanide moieties with a carbonyl oxygen (=O), resulting in a localized urea derivative [2]. This oxygenation increases the molecular weight by approximately 1 Da (loss of NH at 15 Da, gain of O at 16 Da).
Table 1: Physicochemical & Chromatographic Properties of Impurity K
| Property | Value |
| Chemical Name | Chlorhexidine EP Impurity K |
| IUPAC Name | 1-[N'-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea |
| CAS Number | 1381962-77-1 (Free Base) |
| Molecular Formula | C₂₂H₂₉Cl₂N₉O |
| Molecular Weight | 506.43 g/mol |
| Relative Retention Time (RRT) | ~1.38 - 1.40 (relative to Chlorhexidine) |
| Primary Mechanism of Formation | Hydrolysis of biguanide imine to urea |
Mechanistic Pathway of Degradation
The degradation of chlorhexidine into Impurity K is a classic example of pH-dependent nucleophilic substitution.
The Causality of Formation: The carbon atoms within the biguanide groups of chlorhexidine are highly electrophilic. This is driven by the strong electron-withdrawing effect of the adjacent nitrogen atoms and the conjugated p-chloroaniline ring. Under alkaline conditions (pH > 8.0) or during thermal stress (e.g., terminal sterilization via autoclaving), hydroxide ions (OH⁻) or water molecules act as nucleophiles, attacking the electron-deficient imine carbon [3].
This attack forms an unstable tetrahedral intermediate. To resolve the steric and electronic strain, the intermediate collapses by expelling the best available leaving group—ammonia (NH₃)—yielding a stable carbonyl group. This urea derivative is Impurity K. If thermal or pH stress continues, Impurity K undergoes further hydrolytic cleavage, ultimately releasing p-chloroaniline (PCA) , a known hemotoxin and carcinogen [4].
Fig 1: Hydrolytic degradation pathway of Chlorhexidine to Impurity K and p-Chloroaniline.
Analytical Methodology: Compendial HPLC-UV Detection
Quantifying Impurity K requires a highly specific reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of resolving closely related structural analogs [5].
The Causality of Method Design: Chlorhexidine and Impurity K possess multiple basic nitrogen centers (pKa ~10.8). If analyzed on a standard silica-based C18 column using a neutral mobile phase, these cationic groups will undergo severe secondary interactions with unendcapped, negatively charged silanol groups (Si-O⁻) on the stationary phase, resulting in extreme peak tailing and loss of resolution.
To counteract this, 0.1% Trifluoroacetic acid (TFA) is employed in the mobile phase. TFA serves a dual, causal purpose:
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It lowers the pH to < 3.0, fully protonating the silanols (neutralizing them to Si-OH) to eliminate secondary ionic interactions.
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It acts as a hydrophobic ion-pairing agent, forming a neutral, lipophilic complex with the basic analytes. This allows the molecules to partition cleanly into the C18 stationary phase, ensuring sharp, symmetrical peaks [6].
Step-by-Step Self-Validating Protocol
Note: This protocol incorporates a mandatory System Suitability Test (SST) to ensure the method is self-validating prior to sample injection.
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Step 1: Mobile Phase Preparation
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Mobile Phase A: 0.1% TFA in highly purified Water (v/v).
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Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).
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Step 2: Chromatographic Setup
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Column: Endcapped C18, 4.6 x 250 mm, 5 µm particle size.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Gradient Program: Initial hold at 20% B; linear ramp to 90% B over 30 minutes to elute highly retained impurities.
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Step 3: System Suitability Validation (Critical)
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Inject a compendial SST standard containing Chlorhexidine, Impurity L, Impurity G, and Impurity B.
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Validation Gate: The run is only valid if the chromatographic resolution ( Rs ) between Impurity L and Impurity G is ≥3.0 , and the peak-to-valley ratio for Impurity B is ≥2.0 . This proves the ion-pairing mechanism is functioning correctly.
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Step 4: Sample Injection & Quantification
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Inject 5 µL of the sample. Impurity K will elute at a Relative Retention Time (RRT) of approximately 1.38 to 1.40 against the main chlorhexidine peak.
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Fig 2: Step-by-step analytical workflow for HPLC-UV quantification of Impurity K.
Implications for Formulation Stability
To prevent the formation of Impurity K during the lifecycle of a drug product, formulators must strictly control the microenvironment of the API. Aqueous solutions of chlorhexidine digluconate are most stable within a narrow pH range of 5.0 to 7.0. Formulations must avoid alkaline excipients and should not be subjected to terminal steam sterilization (autoclaving at 121°C) if the concentration exceeds 1.0%, as the thermal energy exponentially accelerates the hydrolytic conversion of the biguanide to the urea derivative.
References
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Title: Oxochlorhexidine | C22H29Cl2N9O | CID 118205847 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
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Title: Chlorhexidine - Basicmedical Key Source: Basicmedical Key URL: [Link]
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Title: Studies on the instability of chlorhexidine, part I: kinetics and mechanisms Source: PubMed (NIH) URL: [Link]
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Title: Evaluation of degradation mechanism of chlorhexidine by means of Density Functional Theory calculations Source: PubMed Central (NIH) URL: [Link]
Sources
- 1. Oxochlorhexidine | C22H29Cl2N9O | CID 118205847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorhexidine | Basicmedical Key [basicmedicalkey.com]
- 3. Evaluation of degradation mechanism of chlorhexidine by means of Density Functional Theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
